molecular formula C10H7ClN2O B2485920 4-Chloro-2-imidazol-1-ylbenzaldehyde CAS No. 1602867-72-0

4-Chloro-2-imidazol-1-ylbenzaldehyde

Cat. No.: B2485920
CAS No.: 1602867-72-0
M. Wt: 206.63
InChI Key: HXSRZOPNFBBJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-imidazol-1-ylbenzaldehyde (C₁₀H₇ClN₂O) is an aromatic aldehyde featuring a benzene ring substituted with a chlorine atom at position 4 and an imidazol-1-yl group at position 2. The aldehyde functional group at position 1 renders it reactive in nucleophilic addition and condensation reactions, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks.

Properties

IUPAC Name

4-chloro-2-imidazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-2-1-8(6-14)10(5-9)13-4-3-12-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSRZOPNFBBJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=CN=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-imidazol-1-ylbenzaldehyde typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-imidazol-1-ylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of 4-Chloro-2-imidazol-1-ylbenzoic acid.

    Reduction: Formation of 4-Chloro-2-imidazol-1-ylbenzyl alcohol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-imidazol-1-ylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-imidazol-1-ylbenzaldehyde involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro group and aldehyde moiety contribute to its reactivity, allowing it to form covalent bonds with biological molecules, thereby exerting its effects.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Chloro-2-imidazol-1-ylbenzaldehyde and Analogues

Compound Name Molecular Formula Key Functional Groups Substituents Biological Activity/Applications References
This compound C₁₀H₇ClN₂O Aldehyde, Imidazole Cl (C4), Imidazol-1-yl (C2) Synthetic intermediate (inferred)
4-[1-(2-Hydroxypropyl)-4,5-diphenylimidazol-2-yl]benzoic acid C₂₅H₂₂N₂O₃ Benzoic acid, Imidazole Hydroxypropyl, Diphenyl (imidazole) Potential antimicrobial (imidazole derivatives)
4-Hydroxybenzoic acid–1H-imidazole (1/1) C₁₀H₁₀N₂O₃ Carboxylic acid, Imidazole OH (C4) Co-crystal for material science
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride C₂₂H₁₅ClN₂O Benzoyl chloride, Imidazole Diphenyl (imidazole), Cl (acyl) Detected in human blood (pharmacology)
2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole C₁₄H₁₀ClFN₂ Benzimidazole Cl (C2), 4-Fluorobenzyl (N1) Antifungal/antiviral (benzimidazoles)

Crystallographic and Physical Properties

  • The crystal structure of ’s compound reveals planar imidazole and benzene rings, stabilized by hydrogen bonding via the hydroxypropyl group. Such interactions are absent in this compound, which may exhibit lower crystallinity due to the aldehyde’s reduced hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.